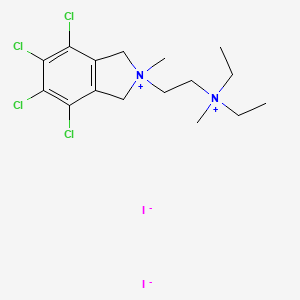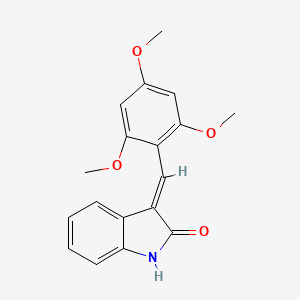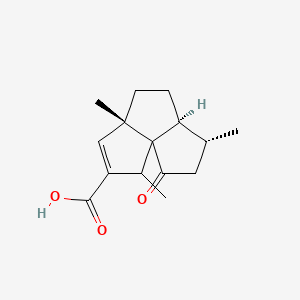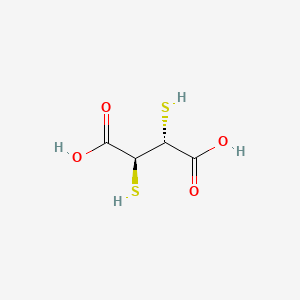
R406
Vue d'ensemble
Description
R406 est le métabolite actif du fostamatinib, un inhibiteur de la tyrosine kinase de la rate. Il est principalement utilisé dans le traitement de la thrombocytopénie immunitaire chronique, un trouble auto-immun caractérisé par une faible numération plaquettaire. This compound a montré un potentiel significatif dans diverses applications thérapeutiques grâce à sa capacité à inhiber la tyrosine kinase de la rate, une enzyme clé impliquée dans la signalisation des cellules immunitaires .
Applications De Recherche Scientifique
R406 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study spleen tyrosine kinase inhibition.
Biology: Investigated for its effects on immune cell signaling and function.
Industry: Employed in the development of new therapeutic agents targeting spleen tyrosine kinase.
Mécanisme D'action
Target of Action
R406, also known as Tamatinib Besylate or this compound Benzenesulfonate, is primarily targeted towards the spleen tyrosine kinase (Syk) . Syk plays a crucial role in both innate and adaptive immunity . In addition to Syk, this compound has also been cited as an inhibitor of the Flt-3 and Ret tyrosine kinases .
Mode of Action
This compound binds to the ATP binding pocket of Syk and inhibits its kinase activity as an ATP-competitive inhibitor . It potently inhibits Syk kinase activity in vitro with an IC50 of 41 nM . This inhibition of Syk signaling by this compound selectively abrogates inflammasome activation .
Biochemical Pathways
The inhibition of Syk by this compound impacts the FcγR-mediated signal transduction and inflammatory propagation . This makes Syk a good target for the inhibition of various autoimmune conditions, including rheumatoid arthritis and lymphoma . This compound was shown to attenuate autoantibody-induced arthritis in mice .
Pharmacokinetics
This compound is designed as a prodrug and undergoes cleavage of its active moiety in the intestine . It is metabolized by cytochrome 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota . As this compound strongly inhibits the breast cancer resistance protein, the interaction with those substrates, particularly statins, should be carefully monitored .
Result of Action
The inhibition of Syk by this compound leads to a reduction in immune complex-mediated inflammation . It has been shown to induce significant apoptosis in cancers displaying Syk over-expression . Interestingly, this compound selectively abrogates Syk-dependent NLRP3 inflammasome activation by C.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound was almost halved in patients with a heavy body weight . Therefore, the exposure-efficacy study for suitable dosing should be continued with post-marketing data . Additionally, this compound exposure significantly correlated with the incidence of hypertension . Even though the influence of elevated exposure on other toxicities, including diarrhea and neutropenia, is still unclear, careful management is required with dose escalation to avoid toxicity-related discontinuation .
Analyse Biochimique
Biochemical Properties
R406 binds to the ATP binding pocket of Syk and inhibits its kinase activity as an ATP-competitive inhibitor . It interacts with enzymes such as Syk, Flt-3, and Ret tyrosine kinases . Because Syk plays an important role in FcγR-mediated signal transduction and inflammatory propagation, this compound is considered a good target for the inhibition of various autoimmune conditions, including rheumatoid arthritis and lymphoma .
Cellular Effects
This compound has remarkable cytotoxicity against glioma stem cells (GSCs) but not normal neural stem cells . It significantly inhibits neurosphere formation and triggers apoptosis in GSCs . This compound induces a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS) and subsequently production of excess ROS in GSCs . It also sensitizes multidrug resistant (MDR) variants to paclitaxel in a dose-dependent manner resulting from the inhibition of the ABCB1/P-glycoprotein (P-gp) drug transporter .
Molecular Mechanism
The anti-GSC effect of this compound is due to the disruption of Syk/PI3K signaling in Syk-positive GSCs and PI3K/Akt pathway in Syk-negative GSCs . This compound binds to the ATP binding pocket of Syk and inhibits its kinase activity as an ATP-competitive inhibitor . It also modulates resistance to other known P-gp substrates .
Temporal Effects in Laboratory Settings
This compound is provided lyophilized and shipped at room temperature. Upon receipt, it should be stored at -20°C. Upon resuspension, it should be stored at -20°C. Resuspended product is stable for 6 months when properly stored .
Dosage Effects in Animal Models
In animal models, treatment with this compound was shown to be safe and effective in reducing inflammation and joint damage in immune-mediated rheumatoid arthritis . The models responded favorably to treatment so the study progressed to Phase 2 trials involving humans .
Metabolic Pathways
This compound is metabolized by cytochrome 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .
Transport and Distribution
This compound is a substrate of P-glycoprotein, whereas fostamatinib and this compound inhibit breast cancer resistance protein with high intestinal concentration/IC50 values . Great attention should be paid to the drug–drug interactions with the substrates of these transporters, especially statins .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : R406 est synthétisé par un processus chimique en plusieurs étapesLes étapes clés impliquent la formation d'un noyau de pyrido[3,2-b]-1,4-oxazin-3(4H)-one, suivie de la fixation d'un groupe 5-fluoro-2-[(3,4,5-triméthoxyphényl)amino]-4-pyrimidinyl .
Méthodes de production industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle dans des conditions contrôlées. Le processus comprend l'utilisation de réactifs et de solvants de haute pureté, un contrôle précis de la température et des techniques de purification efficaces pour garantir que le produit final répond aux normes de qualité requises .
Analyse Des Réactions Chimiques
Types de réactions : R406 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former différents métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels pour améliorer son activité.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le chlore ou le brome.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de this compound, qui peuvent avoir des activités biologiques différentes .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la tyrosine kinase de la rate.
Biologie : Investigations sur ses effets sur la signalisation et la fonction des cellules immunitaires.
Industrie : Employé dans le développement de nouveaux agents thérapeutiques ciblant la tyrosine kinase de la rate.
5. Mécanisme d'action
This compound exerce ses effets en inhibant la tyrosine kinase de la rate, une enzyme impliquée dans les voies de signalisation des cellules immunitaires. En se liant à la poche de liaison à l'ATP de la tyrosine kinase de la rate, this compound empêche la phosphorylation des cibles en aval, perturbant ainsi l'activation et la fonction des cellules immunitaires. Cette inhibition conduit à une réduction de la destruction plaquettaire médiée par le système immunitaire, ce qui la rend efficace dans le traitement de la thrombocytopénie immunitaire chronique .
Composés similaires :
Fostamatinib : Le promédicament de this compound, qui est converti en this compound dans l'organisme.
R788 : Un autre inhibiteur de la tyrosine kinase de la rate avec des propriétés similaires.
R406A : Un composé apparenté avec de légères modifications structurelles.
Comparaison : this compound est unique en raison de sa forte puissance et de sa sélectivité pour la tyrosine kinase de la rate. Comparé à des composés similaires, this compound a montré une efficacité supérieure dans l'inhibition de la tyrosine kinase de la rate et la réduction de la destruction plaquettaire médiée par le système immunitaire. Sa structure unique permet une meilleure liaison à la poche de liaison à l'ATP, ce qui améliore ses effets inhibiteurs .
Comparaison Avec Des Composés Similaires
Fostamatinib: The prodrug of R406, which is converted to this compound in the body.
R788: Another spleen tyrosine kinase inhibitor with similar properties.
R406A: A related compound with slight structural modifications.
Comparison: this compound is unique due to its high potency and selectivity for spleen tyrosine kinase. Compared to similar compounds, this compound has shown superior efficacy in inhibiting spleen tyrosine kinase and reducing immune-mediated platelet destruction. Its unique structure allows for better binding to the ATP binding pocket, enhancing its inhibitory effects .
Propriétés
IUPAC Name |
benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDRJPYSTZHIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475212 | |
| Record name | R406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841290-81-1 | |
| Record name | R 406 cpd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of R406?
A1: this compound primarily targets spleen tyrosine kinase (SYK), a key regulator of signal transduction downstream of various immune receptors, including the B cell receptor (BCR) and Fc receptors (FcRs) [, , ].
Q2: How does this compound interact with SYK?
A2: this compound binds to the ATP binding pocket of SYK and competitively inhibits its kinase activity [, ].
Q3: What are the downstream effects of this compound-mediated SYK inhibition?
A3: this compound blocks SYK-dependent phosphorylation of downstream signaling molecules, including:
- B cells: B-cell linker protein (BLNK) and phospholipase Cγ2 (PLCγ2), ultimately inhibiting BCR-mediated proliferation and survival [, , , ].
- Platelets: Linker for activation of T cells (LAT), PLCγ2, phosphatidylinositol 3-kinase (PI3K), AKT, and p38 mitogen-activated protein kinase (MAPK), impairing platelet activation, aggregation, and granule secretion [, ].
- Immune cells: Inhibits FcR-mediated activation of monocytes/macrophages and neutrophils, reducing immune complex-mediated inflammation [].
Q4: Does this compound affect other signaling pathways?
A4: While this compound exhibits selectivity for SYK, it demonstrates activity against other kinases at therapeutically relevant concentrations in vitro. Notably, it shows antagonist activity at the adenosine A3 receptor and may inhibit KDR, potentially contributing to blood pressure increase observed in clinical studies [].
Q5: What is the role of SYK in B cell malignancies and how does this compound impact it?
A5: SYK is essential for BCR-mediated survival signals, often deregulated in B cell malignancies. This compound inhibits tonic BCR signaling, leading to apoptosis in sensitive diffuse large B-cell lymphoma (DLBCL) cells [, ].
Q6: How does this compound affect chronic lymphocytic leukemia (CLL) cells?
A6: this compound blocks antigen-dependent BCR signaling, inhibiting CLL cell migration, survival, and chemokine secretion. It abrogates pro-survival effects of BCR stimulation and disrupts interactions with nurselike cells [].
Q7: Does this compound affect platelet function in the context of thrombosis?
A7: this compound mildly inhibits platelet responses induced by atherosclerotic plaque, primarily through GPVI inhibition. This effect is enhanced by aspirin and ticagrelor, but diminished in the presence of plasma proteins [].
Q8: What is the role of SYK in glucocorticoid resistance in asthma, and how does this compound play a role?
A8: Elevated SYK activity is linked to steroid-resistant asthma. This compound, by inhibiting SYK, enhances dexamethasone sensitivity, reduces airway inflammation, and restores glucocorticoid receptor (GR) function [].
Q9: Can this compound be combined with other therapies for enhanced efficacy?
A9: this compound exhibits synergy with:
- ABT-199: in DLBCL cells by altering the balance between anti-apoptotic and pro-apoptotic signals [].
- Venetoclax: in SHP1-deficient GCB DLBCL cell lines by downregulating MCL-1 and upregulating BIM and HRK [].
- Fludarabine, rapamycin, and rituximab: in DLBCL cells, enhancing cytotoxicity [].
Q10: Is there any information available regarding the spectroscopic data for this compound?
A10: The provided research papers do not contain specific details on the spectroscopic data (e.g., NMR, IR) for this compound.
Q11: Have any computational chemistry studies been conducted on this compound?
A11: The provided abstracts do not mention specific computational studies such as molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling conducted on this compound.
Q12: What is the pharmacokinetic profile of this compound in humans?
A12: this compound is rapidly absorbed following oral administration of its prodrug, fostamatinib, with a terminal half-life of 12–21 hours []. It is primarily metabolized in the liver, with renal excretion playing a minor role. The major metabolite in urine is the N-glucuronide of this compound, while a unique 3,5-benzene diol metabolite, formed by gut bacteria, is predominant in feces [, , , ].
Q13: Does hepatic or renal impairment affect this compound exposure?
A13: Clinical studies have shown that hepatic and renal impairment does not significantly impact this compound exposure, suggesting no need for dose adjustments in these patient populations [, ].
Q14: What are the in vitro and in vivo models used to study the efficacy of this compound?
A14: Various in vitro and in vivo models have been employed to investigate this compound efficacy, including:
- Cell lines: DLBCL, follicular lymphoma, CLL, and multiple myeloma cell lines, assessing proliferation, apoptosis, and signaling pathway inhibition [, , , , , ].
- Primary cells: Peripheral blood B cells, CLL cells, and platelets from patients, evaluating BCR signaling, proliferation, adhesion, and functional responses [, , , , , ].
- Animal models:
- Collagen-induced arthritis and reverse passive Arthus reaction: Assessing the effect of this compound on immune complex-mediated inflammation [].
- Eμ-TCL1 transgenic mouse model of CLL: Evaluating the in vivo efficacy of this compound in inhibiting leukemia growth [].
- Sickle cell mouse model: Studying the impact of this compound on platelet NLRP3 inflammasome activation and platelet aggregation [].
Q15: Are there any biomarkers associated with this compound sensitivity?
A15: Several potential biomarkers have been linked to this compound sensitivity:
- DLBCL: Tonic BCR signaling, as indicated by SYK Y352 phosphorylation, and the "BCR-type" transcriptional profile have been associated with this compound sensitivity [, , ].
- GCB DLBCL: SHP1 deficiency and BCL-2 expression may predict responsiveness to a combination of this compound and venetoclax [].
Q16: What is known about the toxicology and safety profile of this compound?
A16: Specific toxicology data for this compound is not presented within the provided research paper abstracts.
Q17: Are there any alternative compounds or therapeutic strategies being considered for the same indications as this compound?
A17: Yes, alternative compounds targeting similar pathways or indications as this compound are being explored, including:
- BTK inhibitors (e.g., ibrutinib): Showing promising results in B-cell malignancies and autoimmune diseases [, ].
- PI3K inhibitors (e.g., CAL-101): Investigated for their therapeutic potential in various cancers and inflammatory conditions [, ].
Q18: What are the key milestones and historical context surrounding the research and development of this compound?
A18: Key milestones in the this compound research trajectory include:
- Early Discovery: Initial identification of this compound as a potent SYK inhibitor with activity in cellular models [].
- Preclinical Development: Extensive in vitro and in vivo studies demonstrating its efficacy in various disease models, including rheumatoid arthritis, B cell malignancies, and immune-mediated disorders [, , , , , , ].
- Clinical Development: Evaluation of fostamatinib, the prodrug of this compound, in clinical trials for rheumatoid arthritis, immune thrombocytopenia, and B-cell malignancies [, , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)


![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)







